molecular formula C17H13BrN2O5 B5243266 (5E)-5-[(5-bromofuran-2-yl)methylidene]-1-(4-ethoxyphenyl)-1,3-diazinane-2,4,6-trione

(5E)-5-[(5-bromofuran-2-yl)methylidene]-1-(4-ethoxyphenyl)-1,3-diazinane-2,4,6-trione

Cat. No.: B5243266
M. Wt: 405.2 g/mol
InChI Key: KBVLTKIEHZLPNA-UKTHLTGXSA-N
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Description

(5E)-5-[(5-bromofuran-2-yl)methylidene]-1-(4-ethoxyphenyl)-1,3-diazinane-2,4,6-trione is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a bromofuran ring, an ethoxyphenyl group, and a diazinane-trione core, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(5-bromofuran-2-yl)methylidene]-1-(4-ethoxyphenyl)-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. One common method includes the condensation of 5-bromofuran-2-carbaldehyde with 1-(4-ethoxyphenyl)-1,3-diazinane-2,4,6-trione under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is refluxed in an appropriate solvent like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(5-bromofuran-2-yl)methylidene]-1-(4-ethoxyphenyl)-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(5E)-5-[(5-bromofuran-2-yl)methylidene]-1-(4-ethoxyphenyl)-1,3-diazinane-2,4,6-trione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (5E)-5-[(5-bromofuran-2-yl)methylidene]-1-(4-ethoxyphenyl)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Bromomethyl methyl ether
  • 4,5-Dihydroxy-1,3-benzenedisulfonic acid
  • Barium compounds

Uniqueness

(5E)-5-[(5-bromofuran-2-yl)methylidene]-1-(4-ethoxyphenyl)-1,3-diazinane-2,4,6-trione is unique due to its specific combination of functional groups and structural features.

Properties

IUPAC Name

(5E)-5-[(5-bromofuran-2-yl)methylidene]-1-(4-ethoxyphenyl)-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN2O5/c1-2-24-11-5-3-10(4-6-11)20-16(22)13(15(21)19-17(20)23)9-12-7-8-14(18)25-12/h3-9H,2H2,1H3,(H,19,21,23)/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBVLTKIEHZLPNA-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)Br)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(O3)Br)/C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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